

chemical structure and properties of NS004 compound

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Compound of Interest

Compound Name: NS004

Cat. No.: B1680083

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NS004: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological activities of the compound **NS004**. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted nature of this small molecule. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanisms of action and associated experimental workflows.

Chemical Structure and Physicochemical Properties

NS004, with the IUPAC name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, is a substituted benzimidazolone. Its chemical and physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one	N/A
Synonyms	NS 004, NS-004	N/A
Chemical Formula	C ₁₄ H ₈ ClF ₃ N ₂ O ₂	N/A
Molecular Weight	328.68 g/mol	N/A
SMILES	<chem>O=C1N(c2cc(Cl)ccc2O)c2ccc(C(F)(F)F)cc2N1</chem>	N/A
InChI	InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22)	N/A
Appearance	Solid powder	N/A
Solubility	Soluble in DMSO	N/A

Pharmacological Properties and Mechanism of Action

NS004 exhibits a diverse pharmacological profile, acting on multiple cellular targets. Its primary activities include the opening of large-conductance Ca²⁺-activated potassium (BK) channels and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Furthermore, it has been identified as an inhibitor of mitochondrial function in glioma cells.

BK Channel Opener

NS004 is a potent opener of large-conductance Ca²⁺-activated potassium (BK) channels. These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. By opening BK channels, **NS004** facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.

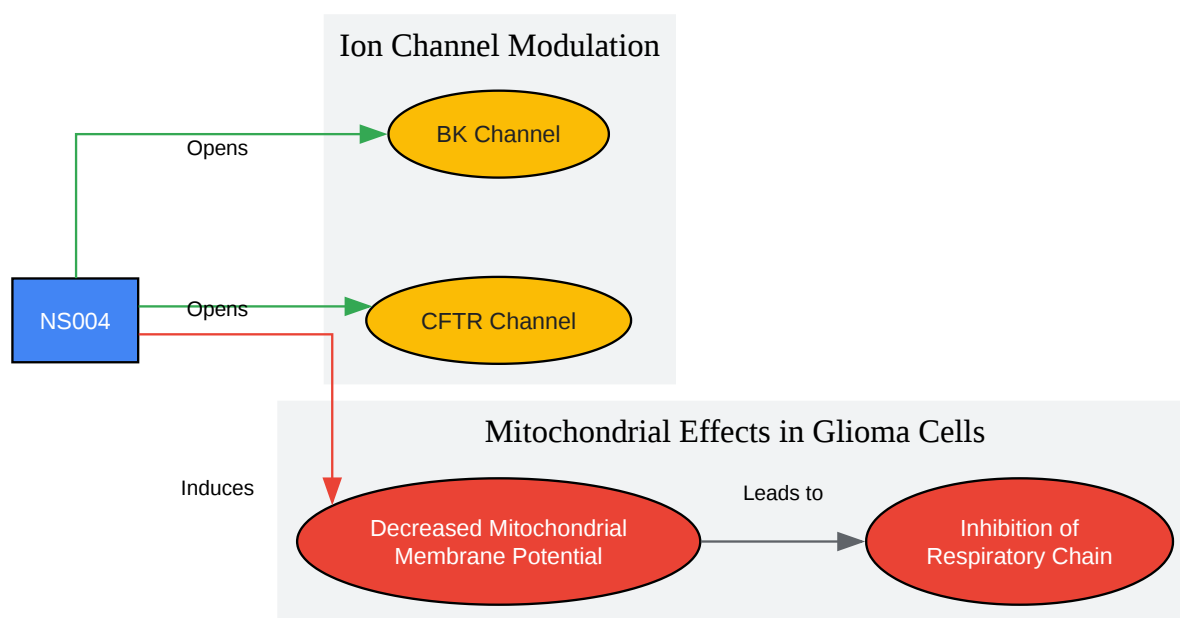
CFTR Channel Opener

NS004 also functions as an opener of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The CFTR protein is essential for ion and fluid transport across epithelial surfaces. In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in impaired chloride transport. As a CFTR opener, **NS004** can potentially restore this function, making it a compound of interest for cystic fibrosis research.

Inhibitor of Mitochondrial Function in Glioma Cells

In the context of cancer biology, **NS004** has been shown to inhibit mitochondrial function specifically in glioma cells. This activity is characterized by a decrease in the mitochondrial membrane potential and inhibition of the mitochondrial respiratory chain. This selective action on cancer cell mitochondria suggests a potential therapeutic avenue for glioblastoma.

The multifaceted activities of **NS004** are summarized in the following diagram:



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Mechanism of Action of **NS004**.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of **NS004**.

Parameter	Value	Cell Line/System	Reference
EC ₅₀ for decreased mitochondrial membrane potential	5.4 ± 0.8 µM	LN229 human glioma cells	N/A

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **NS004**.

Synthesis of NS004

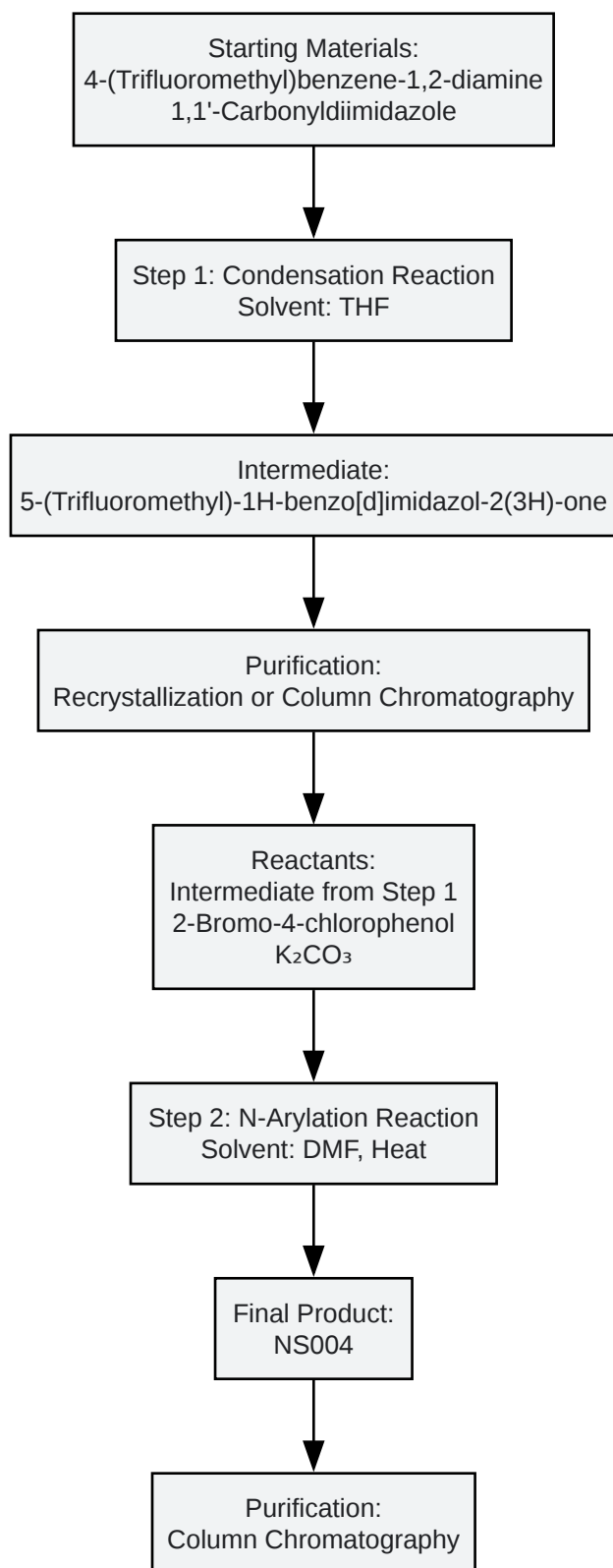
A plausible synthetic route for 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (**NS004**) can be conceptualized based on established methods for benzimidazolone synthesis. A general approach involves the condensation of a substituted o-phenylenediamine with a carbonyl source.

Materials:

- 4-(Trifluoromethyl)benzene-1,2-diamine
- 1,1'-Carbonyldiimidazole (CDI) or Phosgene
- 2-Bromo-4-chlorophenol
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one:
 - Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in a suitable solvent like tetrahydrofuran (THF).
 - Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.
 - Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
 - Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
- N-Arylation to form **NS004**:
 - To a solution of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate.
 - Add 2-bromo-4-chlorophenol to the mixture.
 - Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
 - After completion, cool the reaction mixture and pour it into water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain the final compound, **NS004**.



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Plausible Synthesis Workflow for **NS004**.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **NS004** on whole-cell currents, particularly through BK channels.

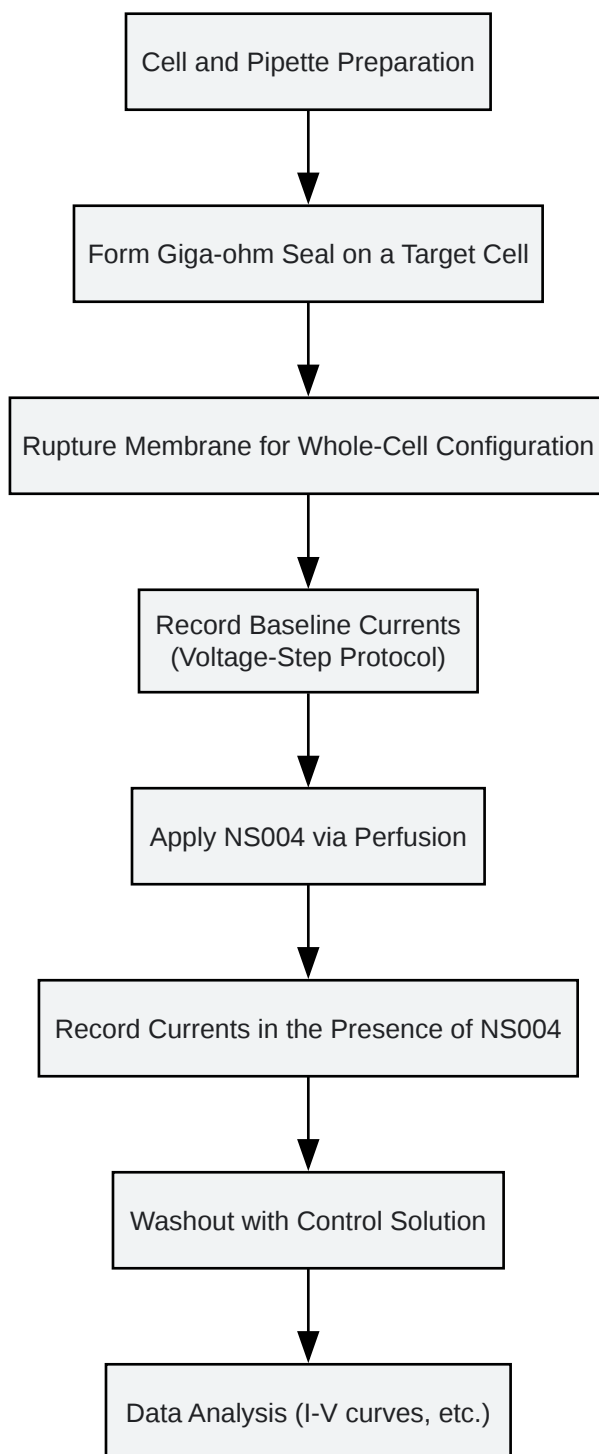
Materials:

- Cell line expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α -subunit)
- Borosilicate glass capillaries for patch pipettes
- Micropipette puller and microforge
- Patch-clamp amplifier and data acquisition system
- Microscope with manipulators
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (to achieve a specific free Ca²⁺ concentration), 2 Mg-ATP (pH 7.2 with KOH)
- **NS004** stock solution in DMSO

Procedure:

- Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Recording:
 - Place a coverslip with cells in the recording chamber and perfuse with the external solution.

- Approach a cell with the patch pipette and form a giga-ohm seal ($>1\text{ G}\Omega$) by applying gentle suction.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV .
- Apply voltage steps (e.g., from -100 mV to $+100\text{ mV}$ in 20 mV increments) to elicit whole-cell currents.
- After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of **NS004**.
- Repeat the voltage-step protocol to record currents in the presence of the compound.
- Wash out the compound with the external solution to observe reversibility.
- Data Analysis: Analyze the current-voltage (I-V) relationship and the change in current amplitude at specific voltages to determine the effect of **NS004**.



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Whole-Cell Patch-Clamp Experimental Workflow.

Cell Viability Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

- Glioma cell line (e.g., LN229)
- 96-well cell culture plates
- Cell culture medium
- **NS004** stock solution in DMSO
- LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
- Lysis buffer (positive control)
- Microplate reader

Procedure:

- Cell Seeding: Seed glioma cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **NS004** (and a vehicle control, DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).
- Assay:
 - After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 μ L) to a new 96-well plate.
 - Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

- Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
- Add the stop solution provided in the kit.
- Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
- Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mitochondrial Membrane Potential Assay

This assay utilizes a fluorescent dye (e.g., JC-1 or TMRE) to measure changes in the mitochondrial membrane potential.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Glioma cell line (e.g., LN229)
- Black, clear-bottom 96-well plates
- Cell culture medium
- **NS004** stock solution in DMSO
- Mitochondrial membrane potential assay kit (e.g., JC-1 or TMRE)
- FCCP or CCCP (uncouplers, as positive controls for depolarization)
- Fluorescence microscope or microplate reader

Procedure:

- Cell Seeding: Seed glioma cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **NS004** and a vehicle control for the desired time. Include a positive control group treated with FCCP or CCCP.

- Dye Loading:
 - Remove the treatment medium and wash the cells with a buffered saline solution.
 - Add the fluorescent dye solution (e.g., JC-1) to each well and incubate at 37°C for 15-30 minutes, protected from light.
- Measurement:
 - Wash the cells to remove the excess dye.
 - Add fresh buffer or medium to the wells.
 - Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green (monomers, indicating low membrane potential) and red (aggregates, indicating high membrane potential) fluorescence.
- Analysis: Calculate the ratio of red to green fluorescence for JC-1 to determine the change in mitochondrial membrane potential. For single-wavelength dyes like TMRE, a decrease in fluorescence intensity indicates depolarization.

Conclusion

NS004 is a versatile small molecule with a complex pharmacological profile. Its ability to modulate key ion channels like BK and CFTR channels, coupled with its inhibitory effects on mitochondrial function in glioma cells, makes it a valuable tool for research in neurobiology, cystic fibrosis, and oncology. The experimental protocols outlined in this guide provide a framework for further investigation into the mechanisms and potential therapeutic applications of this intriguing compound.

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